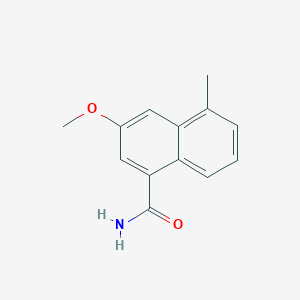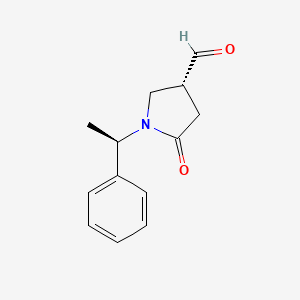
2-Ethyl-4-methyl-8-nitroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-エチル-4-メチル-8-ニトロキノリンは、分子式C12H12N2O2を持つ窒素系複素環式芳香族化合物です。この化合物は、医薬品や工業化学において多様な用途が知られているキノリン系に属します。この化合物は、キノリン環の第2位にエチル基、第4位にメチル基、第8位にニトロ基を持つことを特徴としています。
2. 製法
合成経路と反応条件
2-エチル-4-メチル-8-ニトロキノリンの合成には、一般的にフリーデル・クラフツ反応が用いられます。フリーデル・クラフツ反応は、キノリン誘導体を構築するための古典的な方法です。この反応では、酸触媒の存在下で芳香族アミンとカルボニル化合物を縮合させます。2-エチル-4-メチル-8-ニトロキノリンの場合、出発物質は2-エチル-4-メチルキノリンとニトロ置換芳香族アルデヒドです。この反応は、エタノールや酢酸などの適切な溶媒中で還流条件下で行われます。
工業的製法
2-エチル-4-メチル-8-ニトロキノリンの工業的生産は、同様の合成経路に基づいていますが、より大規模に行われます。このプロセスでは、効率的な混合と熱伝達を確保するために、連続式反応器が使用されます。反応条件は、高い収率と純度を得られるように最適化されています。最終生成物は、再結晶やカラムクロマトグラフィーなどの技術を用いて精製されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methyl-8-nitroquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. The reaction involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst. For this compound, the starting materials are 2-ethyl-4-methylquinoline and a nitro-substituted aromatic aldehyde. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as recrystallization or column chromatography.
化学反応の分析
反応の種類
2-エチル-4-メチル-8-ニトロキノリンは、以下を含む様々な化学反応を起こします。
酸化: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を用いてアミノ基に還元することができます。
還元: この化合物は、過酸化水素などの酸化剤を用いて酸化してキノリンN-オキシド誘導体を生成することができます。
置換: エチル基とメチル基は、適切な条件下でハロゲン化やニトロ化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 過酸化水素、酢酸、および適切な触媒。
還元: 水素ガス、炭素担持パラジウム、および溶媒としてのエタノール。
置換: ハロゲン(塩素、臭素)、濃硫酸、および硝酸。
生成される主な生成物
酸化: キノリンN-オキシド誘導体。
還元: アミノキノリン誘導体。
置換: ハロゲン化またはニトロ化されたキノリン誘導体。
科学的研究の応用
2-エチル-4-メチル-8-ニトロキノリンは、科学研究において幅広い用途を持っています。
化学: より複雑なキノリン誘導体の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用と抗マラリア作用の潜在的な可能性について研究されています。
医学: 特に感染症の治療における新しい治療薬の開発において、その潜在的な使用について調査されています。
工業: この化合物は、染料、顔料、およびその他の工業用化学品の製造に使用されています。
作用機序
2-エチル-4-メチル-8-ニトロキノリンの作用機序は、特定の分子標的と経路との相互作用を伴います。ニトロ基は、生物学的還元を受けて反応性の中間体を形成し、細胞成分と相互作用し、抗菌作用や抗マラリア作用を引き起こします。この化合物は、特定の酵素や受容体を阻害し、病原体における重要な生物学的プロセスを阻害することもできます。
6. 類似の化合物との比較
2-エチル-4-メチル-8-ニトロキノリンは、以下のような他の類似の化合物と比較することができます。
- 4-メチル-8-ニトロキノリン
- 6-メトキシ-4-メチル-8-ニトロキノリン
- 6-クロロ-8-ニトロキノリン
- 8-メチル-5-ニトロキノリン
これらの化合物は、類似の構造的特徴を共有していますが、キノリン環上の置換基の位置と性質が異なります。2-エチル-4-メチル-8-ニトロキノリンにおけるエチル基、メチル基、およびニトロ基のユニークな組み合わせは、その独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
2-Ethyl-4-methyl-8-nitroquinoline can be compared with other similar compounds, such as:
- 4-Methyl-8-nitroquinoline
- 6-Methoxy-4-methyl-8-nitroquinoline
- 6-Chloro-8-nitroquinoline
- 8-Methyl-5-nitroquinoline
These compounds share similar structural features but differ in the position and nature of substituents on the quinoline ring. The unique combination of ethyl, methyl, and nitro groups in this compound contributes to its distinct chemical and biological properties.
特性
CAS番号 |
20168-48-3 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC名 |
2-ethyl-4-methyl-8-nitroquinoline |
InChI |
InChI=1S/C12H12N2O2/c1-3-9-7-8(2)10-5-4-6-11(14(15)16)12(10)13-9/h4-7H,3H2,1-2H3 |
InChIキー |
RHOGVMOYHYATHR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



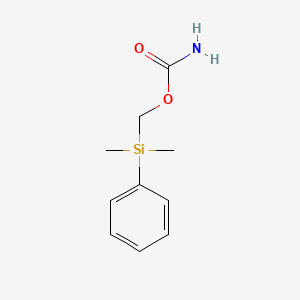

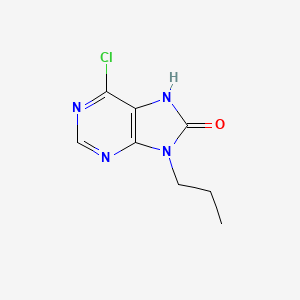
![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)

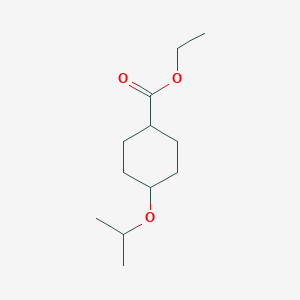
![8-Ethylisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B11890842.png)
![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)

